molecular formula C12H12BrN3O B2560776 4-(6-Bromoquinazolin-4-yl)morpholine CAS No. 307538-52-9

4-(6-Bromoquinazolin-4-yl)morpholine

Cat. No.: B2560776
CAS No.: 307538-52-9
M. Wt: 294.152
InChI Key: HQJHKFWXUFPBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromoquinazolin-4-yl)morpholine is a quinazoline derivative with the molecular formula C12H12BrN3O and a molecular weight of 294.15. This compound is characterized by the presence of a bromine atom at the 6th position of the quinazoline ring and a morpholine ring attached to the 4th position . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromoquinazolin-4-yl)morpholine typically involves the reaction of 6-bromoquinazoline with morpholine under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromoquinazolin-4-yl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) and bases like triethylamine (TEA) are frequently employed.

Major Products Formed

    Substitution Products: Various substituted quinazoline derivatives.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Reduced quinazoline derivatives with altered functional groups.

Scientific Research Applications

4-(6-Bromoquinazolin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Bromoquinazolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromothiazol-2-yl)morpholine
  • 4-(6-Chloroquinazolin-4-yl)morpholine
  • 4-(6-Fluoroquinazolin-4-yl)morpholine

Uniqueness

4-(6-Bromoquinazolin-4-yl)morpholine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

4-(6-bromoquinazolin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-9-1-2-11-10(7-9)12(15-8-14-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJHKFWXUFPBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.